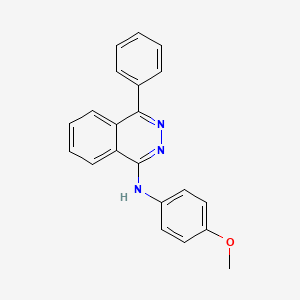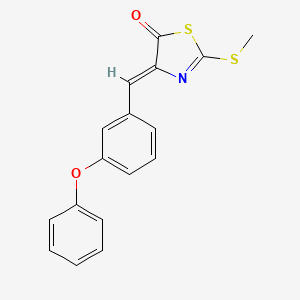
N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine, also known as PPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPA is a phthalazine derivative that has been synthesized and studied extensively for its biological properties.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways. Additionally, this compound has been shown to modulate the activity of ion channels, including the L-type calcium channel.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and vasodilatory effects. This compound has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. This compound has also been shown to scavenge free radicals and protect against oxidative stress. In cardiovascular disease, this compound has been shown to improve blood flow in the heart and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine is its potential as a therapeutic agent in various diseases. This compound has been shown to have potent biological properties and can be easily synthesized in high yields. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine research, including its potential applications in cancer therapy, neuroprotection, and cardiovascular disease. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, the development of this compound analogs with improved solubility and potency could lead to the development of more effective therapeutic agents. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation.
Méthodes De Synthèse
N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine can be synthesized through a variety of methods, including the reaction of 4-phenylphthalazin-1-one with 4-methoxyaniline in the presence of a base. This method has been optimized to produce high yields of this compound with high purity and can be easily scaled up for industrial production. Other methods include the reaction of 4-phenylphthalazin-1-one with 4-methoxyaniline in the presence of a catalyst or using a microwave-assisted synthesis method.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-phenyl-1-phthalazinamine has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its neuroprotective effects and has been shown to protect against neuronal damage caused by oxidative stress. In cardiovascular disease, this compound has been shown to have vasodilatory effects and can improve blood flow in the heart.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-16(12-14-17)22-21-19-10-6-5-9-18(19)20(23-24-21)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOYEKJRIIUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5122207.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5122217.png)
![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122222.png)
![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)